N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
描述
N-(2-(6-((2-Methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core. This scaffold is notable for its pharmacological relevance, particularly in targeting adenosine receptors and other central nervous system (CNS) targets . The compound’s structure includes a 2-methoxyphenethylamino substituent at position 6 of the triazolopyridazine ring and a 4-methylbenzamide group linked via an ethyl chain at position 2. These modifications are designed to optimize receptor binding affinity and selectivity, as well as pharmacokinetic properties such as metabolic stability and solubility .
属性
IUPAC Name |
N-[2-[6-[2-(2-methoxyphenyl)ethylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N6O2/c1-17-7-9-19(10-8-17)24(31)26-16-14-23-28-27-22-12-11-21(29-30(22)23)25-15-13-18-5-3-4-6-20(18)32-2/h3-12H,13-16H2,1-2H3,(H,25,29)(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGKTHZTDMJVOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)NCCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
The compound, also known as N-[2-(6-{[2-(2-methoxyphenyl)ethyl]amino}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-methylbenzamide, primarily targets c-Met/VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their inhibition can lead to the suppression of tumor growth and angiogenesis.
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, by binding to their active sites, thereby inhibiting their kinase activities. This inhibition results in the disruption of the signaling pathways mediated by these kinases, leading to the suppression of cell proliferation and angiogenesis.
Biochemical Pathways
The compound affects the c-Met and VEGFR-2 signaling pathways. The c-Met pathway is involved in cell growth, survival, and migration, while the VEGFR-2 pathway is associated with angiogenesis. By inhibiting these pathways, the compound can exert antiproliferative effects and inhibit angiogenesis.
Result of Action
The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela. It inhibits the growth of these cells in a dose-dependent manner and induces apoptosis. Furthermore, it has been shown to inhibit the expression of c-Met and VEGFR-2, further contributing to its antiproliferative effects.
生化分析
Biochemical Properties
Compounds with similar structures have been found to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves hydrogen bonding and dipole interactions, given the presence of nitrogen atoms in the triazole and pyridazine rings.
生物活性
N-(2-(6-((2-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a synthetic compound that belongs to the class of triazole derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on existing literature and research findings.
- Molecular Formula : CHNO
- Molecular Weight : 430.5 g/mol
- CAS Number : 873002-34-7
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : Triazole derivatives often exhibit inhibitory effects on enzymes such as aromatase and carbonic anhydrase. These interactions can lead to significant therapeutic effects in conditions like cancer and metabolic disorders .
- Antimicrobial Activity : Research indicates that triazole-containing compounds can display antimicrobial properties against a range of pathogens, including bacteria and fungi .
Antimicrobial Activity
Studies have shown that triazole derivatives possess notable antimicrobial properties. For example:
- A study found that similar triazole compounds exhibited moderate activity against Staphylococcus aureus and Enterococcus faecalis .
- The presence of the methoxyphenethyl group in this compound may enhance its interaction with microbial targets.
Anticancer Activity
Triazoles are also recognized for their potential anticancer properties:
- Compounds with similar structures have been investigated for their ability to inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression .
Anti-inflammatory Effects
The anti-inflammatory potential of triazole derivatives has been documented:
- Research suggests that these compounds can modulate inflammatory pathways, potentially reducing the severity of inflammatory diseases .
Case Studies
相似化合物的比较
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃ in ) increase lipophilicity but may reduce solubility .
- Methoxy vs. Methyl Groups: The target compound’s 2-methoxyphenethylamino group balances hydrophilicity and aromatic interactions, whereas 4-methoxybenzamide () enhances electron density for hydrogen bonding .
常见问题
Basic: What synthetic strategies are recommended for synthesizing this triazolopyridazine-benzamide hybrid?
Methodological Answer:
The compound’s synthesis likely involves multi-step routes, including:
- Triazolopyridazine Core Formation : Cyclization of 6-chloropyridazine derivatives with hydrazine or triethyl orthoacetate, as demonstrated in triazolopyridazine syntheses .
- Amine Coupling : Reaction of 6-chloro-triazolopyridazine intermediates with 2-methoxyphenethylamine under nucleophilic aromatic substitution (SNAr) conditions .
- Benzamide Introduction : Activation of 4-methylbenzoic acid as an acyl chloride, followed by coupling with the ethylamine sidechain via amide bond formation .
Critical Considerations : Use protecting groups (e.g., Boc) for amine functionalities, and monitor reaction progress via HPLC or TLC. Purification may require column chromatography or recrystallization .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize potency against BET proteins?
Methodological Answer:
- Core Modifications : Replace the triazolopyridazine scaffold with analogs (e.g., triazolo[4,3-a]pyridines) to assess impact on BRD4 binding affinity, as seen in bivalent BET inhibitors .
- Substituent Variation : Systematically alter the 2-methoxyphenethyl and 4-methylbenzamide groups to evaluate steric/electronic effects. For example, replace methoxy with ethoxy or halogen to probe hydrophobic interactions .
- Bivalent Binding : Introduce secondary pharmacophores (e.g., piperidine derivatives) to mimic bivalent inhibitors like AZD5153, which enhance potency through dual BRD4 domain engagement .
Validation : Use surface plasmon resonance (SPR) for binding kinetics and cellular assays (e.g., c-Myc downregulation in leukemia models) .
Basic: Which analytical techniques are critical for confirming structural integrity and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regiochemistry of the triazolopyridazine ring and benzamide substitution .
- Mass Spectrometry (HRMS) : High-resolution MS to verify molecular weight and detect impurities .
- HPLC-PDA : Purity assessment (>98%) with photodiode array detection to identify byproducts from incomplete coupling reactions .
Data Interpretation : Compare spectral data with literature values for triazolopyridazine derivatives .
Advanced: How can molecular docking guide the identification of biological targets for this compound?
Methodological Answer:
- Target Selection : Prioritize bromodomains (BRD4, BRD2) or kinases, given structural similarities to known inhibitors .
- Docking Workflow :
- Prepare the compound’s 3D structure using tools like Open Babel.
- Use GOLD or AutoDock Vina for docking into BRD4 (PDB: 5UJ1) or kinase domains (e.g., EGFR).
- Score poses using ChemPLP or Glide SP scoring functions .
Validation : Cross-validate with experimental IC₅₀ values from kinase profiling panels or BET inhibition assays .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Antiproliferative Assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MV4-11 leukemia) to assess growth inhibition .
- Enzyme Inhibition : Fluorescence polarization assays for BRD4 binding or ADP-Glo™ kinase assays .
- Cellular Target Engagement : Western blotting for c-Myc or BCL-2 downregulation, indicative of BET inhibition .
Controls : Include reference inhibitors (e.g., JQ1 for BRD4) and vehicle-treated samples.
Advanced: How can contradictory data on compound efficacy in different cell lines be resolved?
Methodological Answer:
- Mechanistic Profiling : Perform RNA-seq or proteomics to identify differential pathway activation (e.g., apoptosis vs. senescence) .
- Pharmacokinetic (PK) Analysis : Measure intracellular compound concentrations via LC-MS to rule out uptake differences .
- Genetic Context : CRISPR-Cas9 knockout of suspected resistance genes (e.g., efflux pumps) in non-responsive lines .
Example : AZD5153 showed variable efficacy in xenografts due to tumor microenvironment factors, requiring orthotopic models for validation .
Basic: What are the key stability considerations for storage and handling?
Methodological Answer:
- Storage Conditions : Store at -20°C in anhydrous DMSO or under nitrogen to prevent hydrolysis of the benzamide group .
- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) with HPLC analysis at 0, 1, 3, and 6 months .
- Light Sensitivity : Protect from UV light due to the triazolopyridazine chromophore .
Advanced: What strategies improve bioavailability for in vivo studies?
Methodological Answer:
- Prodrug Design : Convert the benzamide to a methyl ester or PEGylated derivative to enhance solubility .
- Formulation Optimization : Use lipid nanoparticles or cyclodextrin complexes for intravenous administration .
- PK/PD Modeling : Monitor plasma half-life and tissue distribution in rodent models to adjust dosing regimens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
